tert-butyl 4,4,4-trifluorobut-2-enoate
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Overview
Description
tert-Butyl 4,4,4-trifluorobut-2-enoate: is an organic compound with the molecular formula C8H11F3O2 It is a fluorinated ester, characterized by the presence of a trifluoromethyl group attached to a but-2-enoate moiety
Mechanism of Action
Target of Action
Tert-butyl 4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C8H11F3O2 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluorobut-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl 4,4,4-trifluorobut-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated esters like this compound are investigated for their potential as drug candidates or intermediates in drug synthesis.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluorobut-2-enoate: Similar in structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 4,4,4-trifluorobut-2-enoate: Contains a methyl ester group, offering different reactivity and properties.
tert-Butyl 4,4,4-trifluorobut-2-ynoate: Features a triple bond instead of a double bond, leading to distinct chemical behavior.
Uniqueness: tert-Butyl 4,4,4-trifluorobut-2-enoate is unique due to its combination of a tert-butyl ester group and a trifluoromethyl-substituted double bond. This structure imparts specific chemical properties, such as increased steric hindrance and enhanced stability, making it valuable in various applications.
Properties
CAS No. |
136383-21-6 |
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Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.2 |
Purity |
90 |
Origin of Product |
United States |
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